molecular formula C6H12S B13308486 2-Methylcyclopentanethiol CAS No. 57067-19-3

2-Methylcyclopentanethiol

Katalognummer: B13308486
CAS-Nummer: 57067-19-3
Molekulargewicht: 116.23 g/mol
InChI-Schlüssel: FRXFKSPCPCSYJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylcyclopentane-1-thiol is an organic compound with the molecular formula C₆H₁₂S. It is a thiol derivative of methylcyclopentane, characterized by the presence of a sulfur atom bonded to a cyclopentane ring. This compound is known for its distinct odor and is used in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylcyclopentane-1-thiol typically involves the reaction of 2-methylcyclopentanone with hydrogen sulfide in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the thiol group.

Industrial Production Methods

Industrial production of 2-methylcyclopentane-1-thiol may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process generally includes the purification of the final product through distillation or recrystallization to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylcyclopentane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted cyclopentane derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methylcyclopentane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-methylcyclopentane-1-thiol involves its interaction with various molecular targets, primarily through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methylcyclopentanethiol: Similar structure but with the thiol group at a different position.

    Cyclopentanethiol: Lacks the methyl group, leading to different chemical properties.

    Methylcyclopentane: Lacks the thiol group, making it less reactive in certain chemical reactions.

Uniqueness

2-Methylcyclopentane-1-thiol is unique due to the presence of both a methyl group and a thiol group on the cyclopentane ring

Eigenschaften

CAS-Nummer

57067-19-3

Molekularformel

C6H12S

Molekulargewicht

116.23 g/mol

IUPAC-Name

2-methylcyclopentane-1-thiol

InChI

InChI=1S/C6H12S/c1-5-3-2-4-6(5)7/h5-7H,2-4H2,1H3

InChI-Schlüssel

FRXFKSPCPCSYJR-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCC1S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.